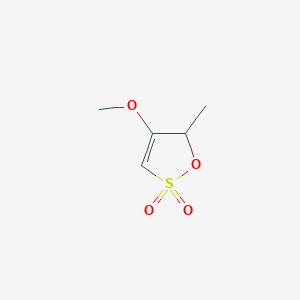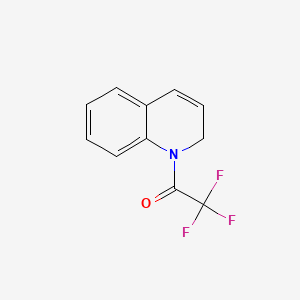
Quinoline, 1,2-dihydro-1-trifluoroacetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,2-dihydro-1-trifluoroacetyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. The addition of a trifluoroacetyl group to the 1,2-dihydroquinoline structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 1,2-dihydro-1-trifluoroacetylquinoline, can be achieved through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent in an acidic medium .
For the specific synthesis of 1,2-dihydro-1-trifluoroacetylquinoline, a common route involves the reaction of 1,2-dihydroquinoline with trifluoroacetic anhydride under mild conditions . This reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular . These methods not only improve yield but also reduce the use of hazardous chemicals and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2-dihydro-1-trifluoroacetyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it back to its parent quinoline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, and sulfonyl groups .
Scientific Research Applications
Quinoline, 1,2-dihydro-1-trifluoroacetyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline, 1,2-dihydro-1-trifluoroacetyl-, like other quinoline derivatives, often involves interaction with biological macromolecules. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
1,2-Dihydroquinoline: Lacks the trifluoroacetyl group but shares the dihydro structure.
Trifluoroacetylquinoline: Contains the trifluoroacetyl group but not the dihydro structure.
Uniqueness
Quinoline, 1,2-dihydro-1-trifluoroacetyl- is unique due to the presence of both the dihydro and trifluoroacetyl groups. This combination enhances its chemical reactivity and potential biological activity compared to its simpler counterparts .
Properties
CAS No. |
30831-85-7 |
|---|---|
Molecular Formula |
C11H8F3NO |
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)15-7-3-5-8-4-1-2-6-9(8)15/h1-6H,7H2 |
InChI Key |
BWLZUZVCVOPRLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2N1C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


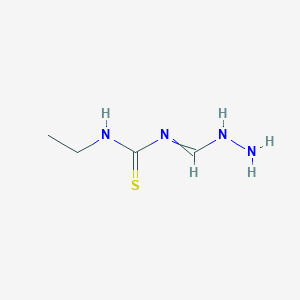
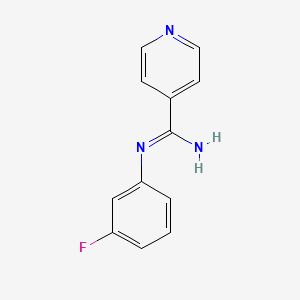
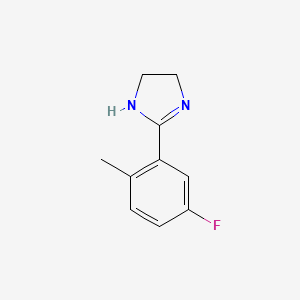

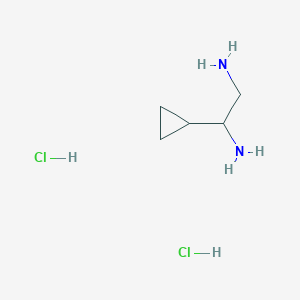
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
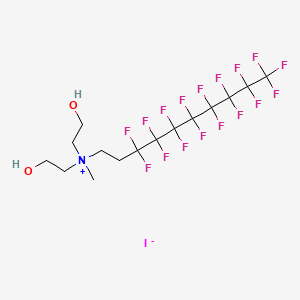
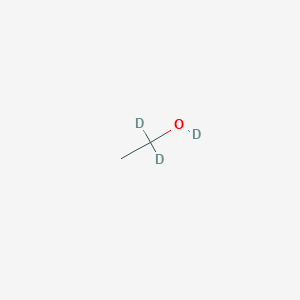

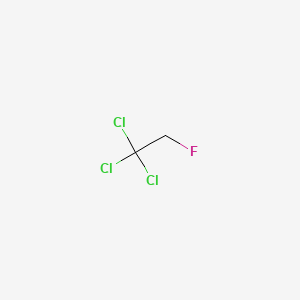
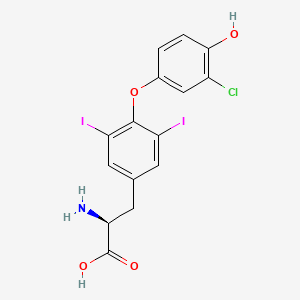
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)

